7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
Overview
Description
7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is a heterocyclic compound with a quinoline core structure. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its molecular formula is C12H9NO4, and it has a molecular weight of 231.20 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid typically involves the condensation of an appropriate aniline derivative with a β-keto ester, followed by cyclization and oxidation steps. One common method involves the use of ethyl acetoacetate and aniline in the presence of a suitable catalyst, such as acetic acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline-3,4-dicarboxylic acid derivatives.
Reduction: Formation of 1,4-dihydroquinoline derivatives.
Substitution: Introduction of various substituents at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic and nucleophilic reagents, such as halogens and amines, are employed under controlled conditions.
Major Products Formed
Oxidation: Quinoline-3,4-dicarboxylic acid derivatives.
Reduction: 1,4-Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms and cancer cells. The compound’s ability to intercalate into DNA and interfere with DNA replication and transcription is also a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
Oxolinic acid: A quinoline derivative with antibacterial properties.
Nalidixic acid: Another quinoline derivative used as an antibacterial agent.
Ciprofloxacin: A fluoroquinolone antibiotic with a similar core structure.
Uniqueness
7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both acetyl and carboxylic acid functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
7-acetyl-4-oxo-1H-quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-6(14)7-2-3-8-10(4-7)13-5-9(11(8)15)12(16)17/h2-5H,1H3,(H,13,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSWUKNDSMXKRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10316821 | |
Record name | 7-acetyl-4-oxo-1H-quinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10316821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63463-21-8 | |
Record name | 7-Acetyl-4-hydroxy-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63463-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 307163 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063463218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC307163 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307163 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-acetyl-4-oxo-1H-quinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10316821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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